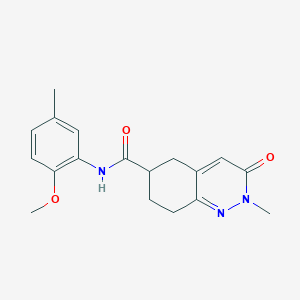
N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Methoxy-5-methylphenyl)acetamide” is a compound that has been provided to researchers as part of a collection of unique chemicals . Its linear formula is C10H13NO2 .
Synthesis Analysis
While specific synthesis methods for your compound are not available, a method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Methoxy-5-methylphenyl)nonanamide”, has a molecular formula of C17H27NO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Methoxy-5-methylphenyl)nonanamide”, include a molecular formula of C17H27NO2 and an average mass of 277.402 Da .Applications De Recherche Scientifique
Polymorphic Modifications and Diuretic Properties
- Polymorphic Modifications and Diuretic Applications : A study by Shishkina et al. (2018) describes the diuretic properties of a compound with a similar structure, highlighting its potential as a new hypertension remedy. Two polymorphic forms were identified, differing in crystal packing and organizational levels, which could influence its bioavailability and efficacy (Shishkina et al., 2018).
Antidiabetic and Antimicrobial Activities
Antidiabetic Screening : Another study focused on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, showcasing the potential for similar compounds to be used in antidiabetic therapies. The study highlights the importance of specific structural features for inhibiting α-amylase, a key enzyme in diabetes management (Lalpara et al., 2021).
Antimicrobial Activity : Kolisnyk et al. (2015) synthesized a series of compounds demonstrating significant antimicrobial activity against various strains, suggesting that related compounds could serve as templates for developing new antimicrobial agents. The study emphasizes the role of structural modifications in enhancing activity (Kolisnyk et al., 2015).
Synthesis and Characterization
- Synthesis Techniques and Characterization : Research by Hirokawa et al. (2000) describes an efficient synthesis method for a compound with a similar structural motif, emphasizing the importance of synthetic strategies in developing pharmacologically relevant molecules. This approach could be applicable to the synthesis and characterization of the compound , aiding in the exploration of its potential applications (Hirokawa et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-4-7-16(24-3)15(8-11)19-18(23)12-5-6-14-13(9-12)10-17(22)21(2)20-14/h4,7-8,10,12H,5-6,9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVAHXFKGGKZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
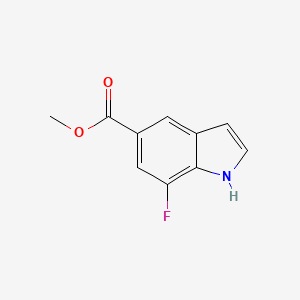
![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)
![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)
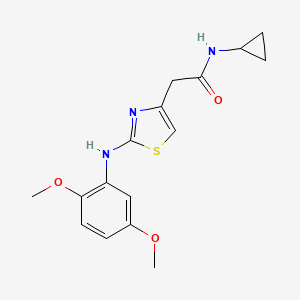
![N-(4-ethoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637297.png)
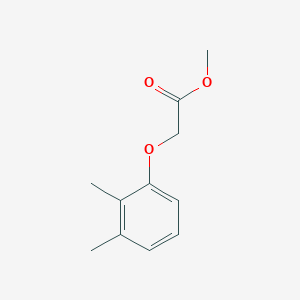
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide](/img/structure/B2637302.png)
![4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2637303.png)
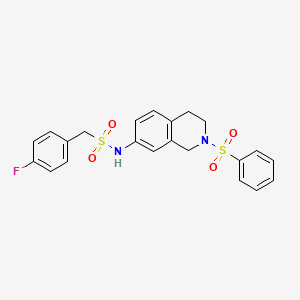
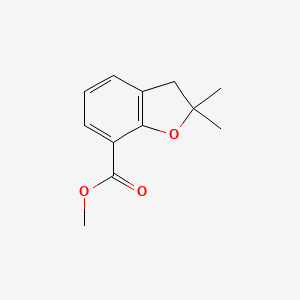
![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)
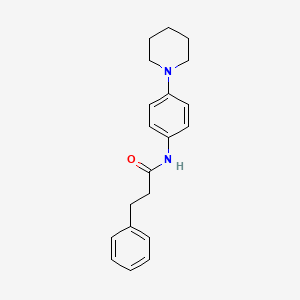
![methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2637313.png)
